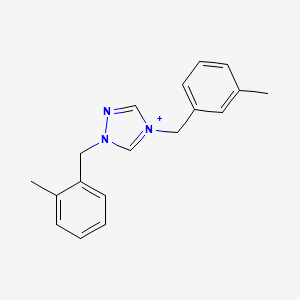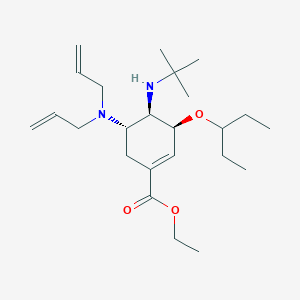![molecular formula C16H12N2O3 B13368402 3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B13368402.png)
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione is a synthetic organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione typically involves the diazotization of a primary aromatic amine followed by coupling with a chromene derivative. The process begins with the diazotization of 3-methylaniline using sodium nitrite in an acidic medium to form the diazonium salt. This diazonium salt is then coupled with 2H-chromene-2,4(3H)-dione under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
化学反应分析
Types of Reactions
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
科学研究应用
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione involves its interaction with biological molecules through the azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects such as antimicrobial activity by disrupting cell membranes or anticancer activity by inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 4-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione
- 5-methyl-4-[(3-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
3-[(3-methylphenyl)diazenyl]-2H-chromene-2,4(3H)-dione is unique due to its specific structural configuration which imparts distinct chemical and biological properties. Its chromene backbone combined with the azo group makes it particularly effective as a dye and in various biological applications .
属性
分子式 |
C16H12N2O3 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC 名称 |
3-[(3-methylphenyl)diazenyl]chromene-2,4-dione |
InChI |
InChI=1S/C16H12N2O3/c1-10-5-4-6-11(9-10)17-18-14-15(19)12-7-2-3-8-13(12)21-16(14)20/h2-9,14H,1H3 |
InChI 键 |
XCEYKCWOVRYTDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N=NC2C(=O)C3=CC=CC=C3OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B13368337.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)
![4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13368345.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13368370.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide](/img/structure/B13368376.png)


![3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368394.png)
![N-{4-chloro-3-[(2-ethoxyanilino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B13368397.png)
